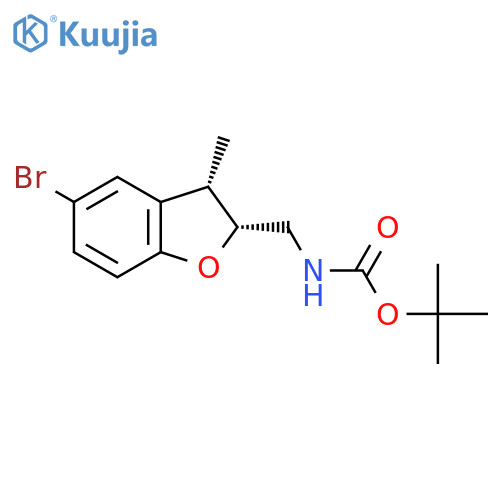Cas no 2679858-52-5 (rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate)

2679858-52-5 structure
商品名:rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate
rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2679858-52-5
- EN300-28297351
- rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate
- rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate
-
- インチ: 1S/C15H20BrNO3/c1-9-11-7-10(16)5-6-12(11)19-13(9)8-17-14(18)20-15(2,3)4/h5-7,9,13H,8H2,1-4H3,(H,17,18)/t9-,13-/m0/s1
- InChIKey: QPMYMFKKEFHEMG-ZANVPECISA-N
- ほほえんだ: BrC1C=CC2=C(C=1)[C@H](C)[C@H](CNC(=O)OC(C)(C)C)O2
計算された属性
- せいみつぶんしりょう: 341.06266g/mol
- どういたいしつりょう: 341.06266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 47.6Ų
rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28297351-0.25g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
| Enamine | EN300-28297351-10g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 10g |
$4606.0 | 2023-09-07 | ||
| Enamine | EN300-28297351-5g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 5g |
$3105.0 | 2023-09-07 | ||
| Enamine | EN300-28297351-0.1g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
| Enamine | EN300-28297351-0.5g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
| Enamine | EN300-28297351-1.0g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
| Enamine | EN300-28297351-1g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 1g |
$1070.0 | 2023-09-07 | ||
| Enamine | EN300-28297351-10.0g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
| Enamine | EN300-28297351-0.05g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
| Enamine | EN300-28297351-2.5g |
rac-tert-butyl N-{[(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate |
2679858-52-5 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 |
rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate 関連文献
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2679858-52-5 (rac-tert-butyl N-{(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethyl}carbamate) 関連製品
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
